4-(3-Fluorophenoxy)aniline
CAS No.: 307308-62-9
Cat. No.: VC2367074
Molecular Formula: C12H10FNO
Molecular Weight: 203.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307308-62-9 |
|---|---|
| Molecular Formula | C12H10FNO |
| Molecular Weight | 203.21 g/mol |
| IUPAC Name | 4-(3-fluorophenoxy)aniline |
| Standard InChI | InChI=1S/C12H10FNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2 |
| Standard InChI Key | OHACTALIXWVZFF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N |
| Canonical SMILES | C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N |
Introduction
Chemical Identification and Structure
4-(3-Fluorophenoxy)aniline is a fluorine-containing aromatic amine with the molecular formula C12H10FNO. The compound consists of an aniline moiety connected to a 3-fluorophenoxy group, creating a biphenyl ether structure with amine and fluorine functional groups.
Basic Chemical Information
| Property | Value |
|---|---|
| Chemical Name | 4-(3-Fluorophenoxy)aniline |
| CAS Number | 307308-62-9 |
| Molecular Formula | C12H10FNO |
| Molecular Weight | 203.21 g/mol |
| Alternative Names | Benzenamine, 4-(3-fluorophenoxy)- |
| Creation Date | 2007-02-09 |
| Last Modified | 2025-04-05 |
The compound features a 4-substituted aniline with a 3-fluorophenoxy group attached at the para position relative to the amine group . This structural arrangement contributes to its chemical reactivity and physical properties.
Structural Identifiers
The structure of 4-(3-Fluorophenoxy)aniline can be represented through various standard chemical identifiers, which are essential for database searching and compound identification in scientific literature :
| Identifier Type | Value |
|---|---|
| European Community (EC) Number | 692-859-9 |
| DSSTox Substance ID | DTXSID70572926 |
| Wikidata | Q82461448 |
| MFCD | MFCD02663349 |
The compound's structure consists of two aromatic rings connected by an oxygen atom, with a fluorine atom at the meta position of one ring and an amino group at the para position of the other ring .
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-(3-Fluorophenoxy)aniline is crucial for predicting its behavior in various chemical reactions and applications.
Chemical Reactivity
As an aromatic amine, 4-(3-Fluorophenoxy)aniline possesses nucleophilic properties at the amino group, making it suitable for various organic reactions including:
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Acylation reactions
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Nucleophilic substitution
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Diazonium salt formation
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Condensation reactions
The presence of the fluorine atom on the phenoxy group influences the electron distribution in the molecule, potentially affecting its reactivity compared to non-fluorinated analogs .
| Hazard Statement | Description | Classification Percentage |
|---|---|---|
| H302 | Harmful if swallowed | 50% |
| H312 | Harmful in contact with skin | 50% |
| H315 | Causes skin irritation | 100% |
| H319 | Causes serious eye irritation | 100% |
| H332 | Harmful if inhaled | 50% |
| H335 | May cause respiratory irritation | 50% |
Note: Percentages indicate the proportion of company notifications to ECHA that included this classification .
Hazard Classes and Categories
The compound falls into the following hazard classes and categories according to GHS classification data :
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Acute Toxicity Category 4 (oral, dermal, and inhalation) (50%)
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Skin Irritation Category 2 (100%)
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Eye Irritation Category 2A (100%)
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Specific Target Organ Toxicity - Single Exposure Category 3 (50%)
This classification information is based on aggregated data from multiple companies' notifications to the European Chemicals Agency (ECHA) C&L Inventory .
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